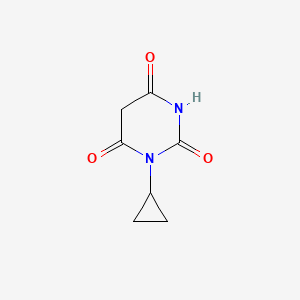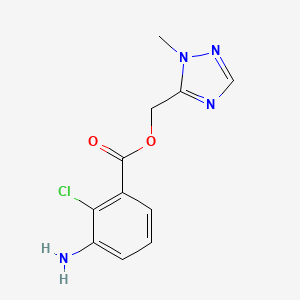
1-Cyclopropyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1,3-diazinane-2,4,6-trione, also known as CPDT, is a cyclic urea compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. CPDT has been studied for its potential use as a building block for the synthesis of novel compounds with various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives is not well understood. However, studies have shown that 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives can interact with various targets in the body, including enzymes, receptors, and ion channels. For example, some 1-Cyclopropyl-1,3-diazinane-2,4,6-trione derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, while others have been shown to bind to specific receptors in the body, such as the adenosine receptor.
Biochemical and Physiological Effects:
1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives have been shown to have various biochemical and physiological effects in the body. For example, some 1-Cyclopropyl-1,3-diazinane-2,4,6-trione derivatives have been shown to inhibit the growth of cancer cells in vitro and in vivo. Other derivatives have been shown to have anti-inflammatory and anti-viral effects. However, the exact biochemical and physiological effects of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione is its relatively simple synthesis method and high yield. 1-Cyclopropyl-1,3-diazinane-2,4,6-trione is also a stable compound that can be easily stored and transported. However, one of the limitations of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives can be toxic at high concentrations, which can limit their use in certain applications.
Orientations Futures
There are several future directions for the research and development of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives. One direction is the synthesis of novel 1-Cyclopropyl-1,3-diazinane-2,4,6-trione derivatives with improved solubility and toxicity profiles. Another direction is the study of the mechanism of action of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives, which could lead to the discovery of new targets for drug development. Finally, the use of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione and its derivatives in combination with other drugs or therapies could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione involves the reaction of cyclopropyl isocyanate with malononitrile in the presence of a base catalyst. This reaction produces a cyclic urea compound with a tri-substituted cyclopropane ring and three carbonyl groups. The synthesis of 1-Cyclopropyl-1,3-diazinane-2,4,6-trione is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Applications De Recherche Scientifique
1-Cyclopropyl-1,3-diazinane-2,4,6-trione has been the subject of extensive scientific research due to its potential applications in drug discovery and development. Researchers have used 1-Cyclopropyl-1,3-diazinane-2,4,6-trione as a building block for the synthesis of novel compounds with various biological activities. For example, 1-Cyclopropyl-1,3-diazinane-2,4,6-trione has been used to synthesize compounds with anti-cancer properties by modifying the cyclopropyl ring and carbonyl groups. 1-Cyclopropyl-1,3-diazinane-2,4,6-trione has also been used to synthesize compounds with anti-inflammatory and anti-viral properties by modifying the nitrogen atoms in the cyclic urea ring.
Propriétés
IUPAC Name |
1-cyclopropyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-6(11)9(4-1-2-4)7(12)8-5/h4H,1-3H2,(H,8,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFKKWLKYBZOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)


![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)

![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[2-(Oxolan-2-yl)ethyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642129.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)

![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)